
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMA is a white crystalline powder that is soluble in organic solvents and is synthesized using specific methods.
Scientific Research Applications
CMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CMA has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. CMA has also been investigated for its anti-inflammatory properties and its potential use in the treatment of Alzheimer's disease.
In material science, CMA has been used as a precursor for the synthesis of various organic compounds and polymers. CMA has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high thermal stability and electron transport properties.
In environmental science, CMA has been used as a model compound to study the degradation of organic pollutants in the environment. CMA has also been investigated for its potential use in wastewater treatment due to its ability to adsorb heavy metals and organic pollutants.
Mechanism of Action
The mechanism of action of CMA varies depending on its application. In medicinal chemistry, CMA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CMA has also been shown to inhibit the production of inflammatory cytokines, thereby reducing inflammation.
In material science, CMA acts as a precursor for the synthesis of various organic compounds and polymers. CMA's high thermal stability and electron transport properties make it an ideal candidate for the development of OLEDs.
Biochemical and Physiological Effects:
CMA has been shown to have minimal toxicity and is well-tolerated in animal studies. However, its long-term effects on human health are not yet fully understood. CMA has been shown to have anti-inflammatory and anticancer properties, but its effects on other physiological processes are still being investigated.
Advantages and Limitations for Lab Experiments
CMA's high purity and solubility in organic solvents make it an ideal candidate for lab experiments. However, the multi-step synthesis process and the use of hazardous reagents such as chloroacetyl chloride and anhydrous aluminum chloride make the synthesis of CMA challenging and require specialized equipment and expertise.
Future Directions
There are several future directions for the study of CMA. In medicinal chemistry, further studies are needed to investigate the potential use of CMA as an anticancer and anti-inflammatory agent. In material science, the development of new OLEDs using CMA as a precursor is an area of active research. In environmental science, the study of CMA's potential use in wastewater treatment and the degradation of organic pollutants in the environment is an area of growing interest.
Conclusion:
In conclusion, CMA is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. The synthesis of CMA requires specialized equipment and expertise, and its long-term effects on human health are still being investigated. Further studies are needed to fully understand the potential applications of CMA and its mechanism of action.
Synthesis Methods
CMA is synthesized using a multi-step process that involves the reaction between 2-methylnaphthalene and chloroacetyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then treated with ammonia to form CMA. The reaction conditions and purification methods are critical to ensure a high yield and purity of the final product.
properties
IUPAC Name |
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-7-10-4-2-3-5-11(10)13(9)15-12(16)8-14/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATPFRUAVMQNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)
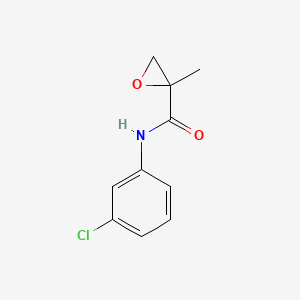
![3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638451.png)

![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)
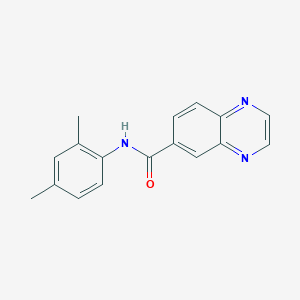
![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(3-methylphenyl)acetamide](/img/structure/B7638480.png)
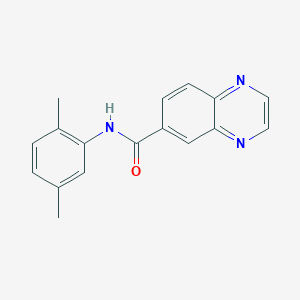
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)
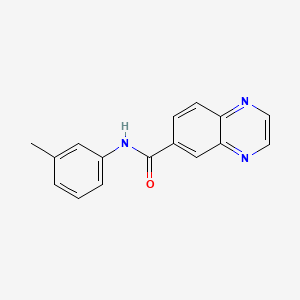
![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)
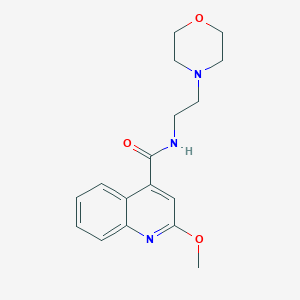
![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)